molecular formula C12H9ClN2O4S B5296372 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid CAS No. 876717-63-4

4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid

Cat. No. B5296372
CAS RN: 876717-63-4
M. Wt: 312.73 g/mol
InChI Key: SHBNUAVUZCYDRF-UHFFFAOYSA-N
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Description

4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid, also known as CPASB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid has also been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival.
Biochemical and Physiological Effects:
4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid has also been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid in lab experiments is its ability to inhibit the activity of CAIX, which is overexpressed in many types of cancer cells. This makes it a useful tool for studying the role of CAIX in cancer cell growth and survival. However, one of the limitations of using 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid. One potential direction is to further investigate its mechanism of action, particularly its inhibition of CK2 activity. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid, which could help to optimize its use in clinical settings.
Conclusion:
In conclusion, 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a useful tool for studying various biological processes. Its ability to inhibit the activity of CAIX and CK2 makes it a promising candidate for the development of new therapies for cancer and other diseases. Further studies are needed to fully understand its mechanism of action and optimize its use in clinical settings.

Synthesis Methods

The synthesis of 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid involves the reaction of 5-chloropyridine-2-amine with 4-sulfamoylbenzoic acid in the presence of a coupling agent such as N-ethyl-N-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature under nitrogen atmosphere. The resulting product is purified by column chromatography using a suitable solvent system.

Scientific Research Applications

4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a useful tool for studying various biological processes. 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid has been used in studies related to cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. 4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

4-[(5-chloropyridin-2-yl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S/c13-9-3-6-11(14-7-9)15-20(18,19)10-4-1-8(2-5-10)12(16)17/h1-7H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBNUAVUZCYDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501214572
Record name 4-[[(5-Chloro-2-pyridinyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-[[(5-chloro-2-pyridinyl)amino]sulfonyl]-

CAS RN

876717-63-4
Record name 4-[[(5-Chloro-2-pyridinyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876717-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(5-Chloro-2-pyridinyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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